molecular formula C17H13FN2O2 B2921286 N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine CAS No. 454447-55-3

N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine

Cat. No. B2921286
M. Wt: 296.301
InChI Key: ZBSFTGROEDEBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine, abbreviated as NFMBH, is an organic compound that has been studied for its potential applications in scientific research. NFMBH is an aromatic compound that is composed of a benzoyl group, a methyl group, an indolizine ring, and an amino group. It is a relatively new compound, and its properties have yet to be fully explored. In

Scientific Research Applications

Bioactivation and Deactivation Mechanisms

Bioactivation of Fluorinated Antitumor Molecules

Studies have highlighted the bioactivation of fluorinated antitumor molecules, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, by human cytochrome P450 enzymes. These processes yield hydroxylamine products, which might be relevant to the compound due to the involvement of similar enzymatic pathways and the presence of fluorinated benzoyl groups (Wang & Guengerich, 2012).

Photophysical Properties and Applications

Fluorescent Sensor for Al3+ Detection

Research into fluorescent chemosensors, such as o-aminophenol-based compounds, demonstrates selective and sensitive detection of metal ions. These findings are pertinent because they showcase the diverse applications of molecular structures incorporating elements like hydroxylamine and fluorine in sensitive detection and imaging technologies (Ye et al., 2014).

properties

IUPAC Name

(4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-14(10-19-22)15-4-2-3-9-20(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10,22H,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFTGROEDEBPP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=NO)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=C1/C=N/O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326840
Record name (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine

CAS RN

454447-55-3
Record name (4-fluorophenyl)-[1-[(E)-hydroxyiminomethyl]-2-methylindolizin-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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